1-(6-fluoropyridin-2-yl)cyclobutan-1-ol
Description
1-(6-Fluoropyridin-2-yl)cyclobutan-1-ol is a fluorinated pyridine derivative featuring a cyclobutanol moiety. With a molecular formula of C₉H₁₀FNO and a calculated molecular weight of 167.18 g/mol, this compound combines the aromatic electron-withdrawing effects of the 6-fluoropyridinyl group with the strained cyclobutanol ring.
Properties
CAS No. |
2703780-66-7 |
|---|---|
Molecular Formula |
C9H10FNO |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-fluoropyridin-2-yl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-fluoropyridine with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(6-fluoropyridin-2-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluoropyridine moiety.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(6-fluoropyridin-2-yl)cyclobutanone.
Reduction: Formation of 1-(6-fluoropyridin-2-yl)cyclobutane.
Substitution: Formation of 1-(6-aminopyridin-2-yl)cyclobutan-1-ol or 1-(6-thiopyridin-2-yl)cyclobutan-1-ol.
Scientific Research Applications
1-(6-fluoropyridin-2-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-fluoropyridin-2-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group and fluoropyridine moiety can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluoropyridinyl Moieties
*Prices from (2020 catalog).
†Calculated based on molecular formulas.
Key Observations :
- Ring Strain vs. Flexibility: The cyclobutanol group in the target compound introduces significant ring strain compared to the five-membered pyrrolidine ring in HB083. This strain may enhance reactivity in ring-opening reactions or influence binding affinity in drug targets .
- Fluorine’s smaller size may also reduce steric clashes in molecular interactions .
- Cost Drivers : Compounds with protective groups (e.g., HB084’s silyl ether) are more expensive due to synthetic complexity. The target compound’s simpler structure may offer cost advantages in large-scale synthesis .
Functional Group Variations
- Alcohol vs. Amine: The cyclobutanol’s hydroxyl group contrasts with the amine in 1-[(6-chloropyridin-2-yl)methyl]cyclobutan-1-amine dihydrochloride.
- Epoxide Reactivity : The oxirane-containing analogue in is highly reactive in ring-opening reactions, whereas the target compound’s fluoropyridinyl group favors aromatic substitution or coupling reactions .
Research and Application Insights
- Pharmaceutical Potential: Fluoropyridinyl derivatives are prevalent in kinase inhibitors and CNS drugs. The cyclobutanol moiety’s rigidity could optimize binding in enzyme active sites, similar to cyclopentanol derivatives used in agrochemicals () .
- Synthetic Challenges: The strained cyclobutanol ring may complicate synthesis, requiring specialized conditions to avoid ring expansion or decomposition. Techniques like SHELXL refinement () could aid in crystallographic analysis of such strained systems .
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